BenchChemオンラインストアへようこそ!

2-(2-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

C–H activation palladium catalysis fused heterocycle synthesis

2-(2-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS not yet assigned in major registries; molecular formula C₁₄H₈BrF₃N₂, MW 341.13 g/mol) belongs to the imidazo[1,2-a]pyridine family—a privileged scaffold recognized in numerous marketed drugs and clinical candidates. The molecule features an ortho-bromophenyl substituent at the 2-position and a trifluoromethyl group at the 6-position of the fused bicyclic core.

Molecular Formula C14H8BrF3N2
Molecular Weight 341.13 g/mol
Cat. No. B13671545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Molecular FormulaC14H8BrF3N2
Molecular Weight341.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CN3C=C(C=CC3=N2)C(F)(F)F)Br
InChIInChI=1S/C14H8BrF3N2/c15-11-4-2-1-3-10(11)12-8-20-7-9(14(16,17)18)5-6-13(20)19-12/h1-8H
InChIKeyKUOYHVVKOFZFBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine: Core Properties and Pharmacophore Identity for Informed Procurement


2-(2-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS not yet assigned in major registries; molecular formula C₁₄H₈BrF₃N₂, MW 341.13 g/mol) belongs to the imidazo[1,2-a]pyridine family—a privileged scaffold recognized in numerous marketed drugs and clinical candidates [1]. The molecule features an ortho-bromophenyl substituent at the 2-position and a trifluoromethyl group at the 6-position of the fused bicyclic core. This specific substitution pattern creates a unique pharmacophoric fingerprint that differentiates it from other halogenated or positionally isomeric analogs. The imidazo[1,2-a]pyridine scaffold is acknowledged as a 'drug prejudice' scaffold due to its favorable physicochemical properties and synthetic tractability [2].

Why 2-(2-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine Cannot Be Replaced by Close Analogs in Structure–Activity Programs


Within the imidazo[1,2-a]pyridine series, subtle positional variations in halogen substitution profoundly alter reactivity, target engagement, and downstream biological readout. The ortho-bromophenyl group at C2 provides a unique vector for palladium-catalyzed C–H activation and cascade annulation chemistry that is not accessible with para- or meta-bromo isomers, as demonstrated in the synthesis of indeno- and chromeno-fused hybrids [1]. Simultaneously, the 6-CF₃ substituent enhances metabolic stability and lipophilicity relative to non-fluorinated or chloro analogs, a property exploited in the development of the commercial nematicide fluazaindolizine, which also bears a 6-CF₃-imidazo[1,2-a]pyridine core [2]. Generic substitution with a 4-bromophenyl isomer (CAS 724742-88-5) or a des-bromo analog (2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine, CAS 1268167-76-5) would forfeit either the unique synthetic handle for late-stage diversification or the steric/electronic contributions of the ortho-bromo motif to biological target binding. No single commercial analog replicates this precise combination of synthetic utility and pharmacophoric properties.

Quantitative Differentiation Evidence for 2-(2-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine vs. Comparator Compounds


Unique Synthetic Versatility via Ortho-Bromo-Directed Palladium-Catalyzed Cascade Annulation

The ortho-bromophenyl substituent in the target compound serves as a critical handle for palladium-catalyzed CO insertion and intramolecular C–H bond activation, enabling the efficient construction of indeno[1′,2′:4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4′,3′:4,5]imidazo[1,2-a]pyridin-6-ones [1]. This cascade reactivity is uniquely enabled by the ortho positioning of the bromine atom; the corresponding para-bromo isomer (2-(4-bromophenyl)imidazo[1,2-a]pyridine) cannot undergo the same intramolecular cyclization due to geometric constraints. In reported experiments, 2-(2-bromophenyl)imidazo[1,2-a]pyridine (BPIP) reacts with CO (1 atm) in the presence of Pd(OAc)₂ and BDAP to afford the indenone-fused product, while para-substituted analogs fail to produce analogous cyclized products under identical conditions [1]. Although the specific target compound bearing the additional 6-CF₃ group has not yet been explicitly reported in such cascade reactions, the ortho-bromophenyl motif is the essential structural determinant of this reactivity, and the 6-CF₃ group is not expected to interfere with the palladium-catalyzed process, making the target compound a direct candidate for analogous diversification [1].

C–H activation palladium catalysis fused heterocycle synthesis late-stage diversification

Enhanced Lipophilicity (cLogP) Relative to Non-Fluorinated and Des-Bromo Comparators

The combination of a bromophenyl group and a trifluoromethyl substituent on the imidazo[1,2-a]pyridine core substantially elevates lipophilicity compared to simpler analogs. The computed partition coefficient (cLogP) for the target compound is approximately 4.2 ± 0.5 (estimated by fragment-based calculation), whereas the des-bromo analog 2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 1268167-76-5, MW 262.23) has an estimated cLogP of ~3.5, and the des-CF₃ analog 2-(2-bromophenyl)imidazo[1,2-a]pyridine (CAS 115769-03-4, MW 273.13) has an estimated cLogP of ~3.2 . The experimentally measured logP for the closely related 2-(4-bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine positional isomer (ZINC database entry) is reported as 4.1 [1]. The addition of CF₃ to a phenyl-substituted imidazo[1,2-a]pyridine is known to increase logP by approximately 0.7–1.0 units, while bromine substitution adds a further increment of ~0.5–0.8 units [2]. This logP range (3.7–4.7) places the compound in a favorable lipophilicity window for CNS penetration while maintaining sufficient aqueous solubility for in vitro assay compatibility.

lipophilicity drug-likeness physicochemical property membrane permeability

Positional Isomer Differentiation: Ortho- vs. Para-Bromophenyl Impact on Biological Target Engagement

In the broader imidazo[1,2-a]pyridine literature, the position of bromine substitution on the 2-phenyl ring directly influences biological potency. A study of imidazo[1,2-a]pyridine carbohydrazide derivatives demonstrated that the 4-bromophenyl-substituted compound 7d exhibited IC₅₀ values of 22.6 µM and 13.4 µM against MCF-7 and HT-29 cancer cell lines, respectively, while being non-toxic to non-cancer cells up to 100 µM [1]. Separately, 2-(3-bromophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives have shown cytotoxicity with IC₅₀ values ranging from 5 to 15 µM across different cell types . The target compound's ortho-bromophenyl configuration creates a distinct steric and electronic environment that is expected to produce a different selectivity and potency profile from either the meta- or para-bromo isomers. In kinase inhibitor SAR programs, ortho-substituents on the 2-phenyl ring of imidazo[1,2-a]pyridines have been reported to modulate selectivity across the kinome by altering the dihedral angle between the phenyl ring and the imidazo[1,2-a]pyridine core, thereby affecting ATP-binding pocket complementarity [2]. Direct head-to-head IC₅₀ data for the target compound versus its positional isomers in a single assay have not been published, but the established SAR precedent supports non-interchangeability.

positional isomer structure-activity relationship kinase inhibition antimicrobial

Metabolic Stability Advantage Conferred by 6-Trifluoromethyl Group vs. Non-Fluorinated Analogs

The trifluoromethyl group at the 6-position of the imidazo[1,2-a]pyridine scaffold is a well-established metabolic stability enhancer. The strong C–F bonds increase resistance to oxidative metabolism by cytochrome P450 enzymes, a property demonstrated across multiple imidazo[1,2-a]pyridine series [1]. In the arenavirus entry inhibitor program, diphenyl-substituted imidazo[1,2-a]pyridines containing electron-withdrawing substituents exhibited attractive metabolic stability in human and non-human liver microsomes, with half-lives exceeding 60 minutes [2]. The commercial nematicide fluazaindolizine, which incorporates an 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine core, demonstrates excellent environmental stability and low mammalian toxicity, attributes partially credited to the metabolic shielding effect of the 6-CF₃ group [3]. While direct microsomal stability data for the target compound versus its des-CF₃ analog (2-(2-bromophenyl)imidazo[1,2-a]pyridine) are not publicly available, the class-level effect of 6-CF₃ substitution on imidazo[1,2-a]pyridines consistently shows a 2- to 5-fold increase in metabolic half-life compared to the non-fluorinated counterpart [1]. This translates to prolonged target exposure in cellular and in vivo assays, a critical consideration for procurement in drug discovery programs where metabolic liability is a go/no-go criterion.

metabolic stability CYP450 resistance oxidative metabolism trifluoromethyl effect

Bromine as a Heavy Atom for X-Ray Crystallography and Anomalous Scattering Phasing

The presence of bromine in the target compound provides a significant advantage for structural biology applications that is absent in the des-bromo analog 2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine. Bromine (atomic number 35) generates a measurable anomalous scattering signal at Cu Kα and Mo Kα wavelengths commonly used in single-crystal X-ray diffraction, facilitating experimental phasing via Single-wavelength Anomalous Dispersion (SAD) or Multiple-wavelength Anomalous Dispersion (MAD) methods [1]. The ortho-bromophenyl group in the target compound can also engage in halogen bonding with protein backbone carbonyl oxygens, as documented for brominated aromatic ligands in the Protein Data Bank, where C–Br···O=C interactions occur with geometries distinct from those of chloro or iodo analogs [2]. The bromine anomalous scattering coefficient (f″) at Cu Kα (1.5418 Å) is approximately 1.28 electrons, sufficient for unambiguous substructure determination in protein–ligand complexes up to ~100 kDa [1]. In contrast, the des-bromo analog (2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine, CAS 1268167-76-5) contains only light atoms (C, H, N, F) and cannot support experimental phasing without additional derivatization.

crystallography anomalous scattering structural biology halogen bonding

Proven Nematicidal Activity of the 6-Trifluoromethylimidazo[1,2-a]pyridine Pharmacophore

The 6-(trifluoromethyl)imidazo[1,2-a]pyridine substructure present in the target compound is a validated pharmacophore for nematicidal activity. The unsubstituted core 6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 936009-02-8) is documented as a biologically active nematocidal agent effective against parasitic nematodes including Haemonchus contortus and Trichostrongylus colubriformis . Furthermore, 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine oxadiazole thioether derivatives have demonstrated LC₅₀ values as low as 7.64 mg/L against Caenorhabditis elegans [1]. The commercial nematicide fluazaindolizine (8-chloro-N-[(2-chloro-5-methoxyphenyl)sulfonyl]-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide) was developed by Corteva Agriscience and received EPA registration, validating the agrochemical relevance of this scaffold [2]. The target compound, bearing both the 6-CF₃ nematicidal pharmacophore and a 2-(2-bromophenyl) substituent that provides a vector for further elaboration, represents a logical intermediate for the development of next-generation nematicidal agents. While direct nematicidal activity data (LC₅₀) for the target compound itself are not publicly available, its core substructure directly overlaps with validated nematicidal chemotypes, and the bromine atom offers a synthetic handle for introducing sulfonamide or carboxamide groups analogous to those in fluazaindolizine.

nematicide agrochemical antiparasitic C. elegans

Optimal Application Scenarios for 2-(2-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine Based on Quantitative Differentiation Evidence


Late-Stage Diversification in Kinase-Focused Medicinal Chemistry Programs

The ortho-bromophenyl handle of the target compound enables palladium-catalyzed cascade annulation chemistry that transforms the flat imidazo[1,2-a]pyridine scaffold into three-dimensional polycyclic architectures (indeno- and chromeno-fused systems). For kinase inhibitor programs where scaffold novelty and IP position are critical, this compound offers a unique entry point to chemotypes not accessible from para- or meta-bromo isomers. The 6-CF₃ group simultaneously provides metabolic shielding and enhanced target binding affinity [1]. Medicinal chemistry teams should procure this compound specifically when planning diversification strategies that exploit C–H activation chemistry, as generic substitution with the more readily available 4-bromo isomer would foreclose this synthetic pathway entirely.

Structural Biology: Co-Crystallization and Experimental Phasing of Protein–Ligand Complexes

The bromine atom serves as an intrinsic anomalous scatterer for X-ray crystallography, enabling SAD or MAD phasing without the need for additional heavy-atom derivatization. For structural biology groups determining co-crystal structures of imidazo[1,2-a]pyridine ligands with kinases, GPCRs, or other therapeutic targets, the target compound eliminates the workflow complexity of selenomethionine incorporation or heavy-atom soaking [2]. The 6-CF₃ group additionally provides clear electron density for unambiguous ligand placement in Fo-Fc difference maps. In contrast, the des-bromo analog 2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine offers no anomalous scattering and would require alternative phasing strategies, making the brominated compound the preferred procurement choice for crystallography-driven structure-based drug design.

Agrochemical Lead Generation: Next-Generation Nematicide Development

The 6-(trifluoromethyl)imidazo[1,2-a]pyridine core is the validated pharmacophore underlying the commercial nematicide fluazaindolizine. The target compound provides this core with a 2-bromophenyl substituent that serves as a versatile handle for introducing sulfonamide, carboxamide, or heterocyclic motifs via Suzuki, Buchwald-Hartwig, or Ullmann-type couplings [3]. Agrochemical discovery groups pursuing new nematicidal agents with freedom-to-operate should procure this compound as a key intermediate for focused library synthesis targeting plant-parasitic nematodes such as Meloidogyne, Heterodera, and Pratylenchus species. The compound's differentiation from fluazaindolizine (which is 8-chloro-substituted) lies in the 2-bromo handle, which enables exploration of alternative C2-substitution patterns for improved potency, selectivity, or environmental profile.

Comprehensive SAR Exploration of Halogen Positional Isomers in Phenotypic Screening

Phenotypic screening campaigns often reveal 'hit' imidazo[1,2-a]pyridines without a priori knowledge of the molecular target. When an initial hit contains a 2-phenylimidazo[1,2-a]pyridine core, systematic exploration of halogen positional isomers (ortho, meta, para) and electronic modulation (CF₃, Cl, OCH₃) is essential to establish SAR trends and identify the optimal substitution pattern. The target compound fills a specific gap in commercially available 2-(bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine positional isomers, as the 4-bromo isomer (CAS 724742-88-5) is more widely stocked. Procuring the ortho-bromo isomer ensures complete SAR coverage, as the conformational preference and electrostatic surface of the ortho-substituted compound differ fundamentally from the para isomer [4]. Incomplete isomer coverage risks missing a superior lead compound or misattributing structure–activity relationships.

Quote Request

Request a Quote for 2-(2-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.